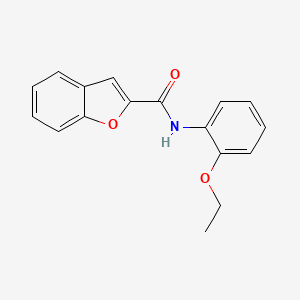

N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

Description

N-(2-Ethoxyphenyl)-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked to a 2-ethoxyphenyl substituent via a carboxamide group. The ethoxy group (-OCH2CH3) contributes moderate polarity and hydrogen-bonding capacity, while the benzofuran scaffold enables π-π interactions. This compound’s structural versatility makes it a candidate for pharmacological exploration, particularly in neurological and metabolic disorders.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-20-15-10-6-4-8-13(15)18-17(19)16-11-12-7-3-5-9-14(12)21-16/h3-11H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAZIMPDSXLRCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and phenylacetic acid, under acidic or basic conditions.

Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine, such as 2-ethoxyaniline, in the presence of coupling agents like carbodiimides or using direct amidation methods.

Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where the benzofuran derivative is treated with ethoxybenzene under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran ring or the ethoxyphenyl group are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, alkylated or acylated products.

Scientific Research Applications

Chemistry

N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds. It is utilized in the development of new synthetic methodologies that explore various reaction pathways and mechanisms.

Biology

Research indicates that this compound possesses bioactive properties , including:

- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains.

- Antifungal Properties : It has been tested against fungal pathogens with promising results.

- Anticancer Potential : Preliminary investigations suggest it may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic applications:

- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing relief in conditions like arthritis.

- Analgesic Properties : Potential use as a pain reliever has been documented in animal studies.

- Neuroprotective Effects : Research indicates it may protect neuronal cells from oxidative stress and apoptosis .

Industry

The compound is also being investigated for applications in material science:

- Development of Polymers : Its unique structure allows for the synthesis of polymers with specific mechanical properties.

- Dyes and Pigments : The compound's chromophoric characteristics make it suitable for use in dyes.

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential.

Data Table Summary

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used to create complex heterocycles |

| Biology | Antimicrobial | Effective against bacterial strains |

| Anticancer | Induces apoptosis in cancer cells | |

| Medicine | Anti-inflammatory | Reduces inflammation in animal models |

| Neuroprotective | Protects neuronal cells from oxidative damage | |

| Industry | Material development | Forms polymers with desirable properties |

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors, leading to changes in cell signaling and function.

Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The table below summarizes key structural and functional differences between the target compound and its analogs:

| Compound Name | Core Structure | Substituent | Molecular Weight | Notable Properties/Activities |

|---|---|---|---|---|

| N-(2-Ethoxyphenyl)-1-benzofuran-2-carboxamide | Benzofuran | 2-Ethoxyphenyl | ~265.31 | Moderate polarity, H-bond acceptor |

| N-(2-Ethylphenyl)-1-benzofuran-2-carboxamide | Benzofuran | 2-Ethylphenyl | 265.31 | Higher lipophilicity |

| N-[3-(Trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide | Benzofuran | 3-CF3-phenyl | 305.25 | Enhanced metabolic stability |

| N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide HCl | Benzofuran | Piperidin-4-yl | 280.74 | Improved solubility (HCl salt) |

| (E)-2-(2-Ethoxyphenyl)thiazole-5-carboxamide | Thiazole | 2-Ethoxyphenyl, methylsulfonyl allyl | N/A | Electron-withdrawing groups, 58% yield |

| N-(2-Phenyl-1,3-benzoxazol-5-yl)-1-benzofuran-2-carboxamide | Benzofuran + Benzoxazole | 2-Phenyl-benzoxazol-5-yl | 354.36 | Dual heterocyclic system, higher MW |

| N-(2-Ethoxyphenyl)naphthalene-2-carboxamide | Naphthalene | 2-Ethoxyphenyl | N/A | Increased π-π stacking, reduced solubility |

Pharmacological and Physicochemical Comparisons

Lipophilicity and Solubility :

Metabolic Stability :

Biological Activity :

- A benzofuran carboxamide with a methoxyphenyl substituent () acts as an α7 nicotinic receptor agonist, improving memory in rodents. The ethoxy group’s larger size may enhance receptor binding affinity compared to methoxy .

- The benzoxazole-containing analog () may exhibit stronger binding to aromatic-rich enzyme pockets due to its fused heterocyclic system .

Synthetic Accessibility :

Key Research Findings

- Neurological Applications : Structural analogs with benzofuran/heterocyclic cores and aryl substituents show promise in targeting neurotransmitter receptors (e.g., α7 nAChR) .

- Metabolic Impact : Electron-withdrawing groups (e.g., CF3) enhance metabolic stability, while hydrophilic substituents (e.g., piperidinyl) improve bioavailability .

- Structural Optimization : Substituting benzofuran with thiazole or naphthalene alters electronic properties and pharmacokinetics, guiding lead compound development .

Biological Activity

N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound belongs to the benzofuran family, which is known for a variety of biological properties. The compound has been investigated for:

- Antimicrobial Activity : Studies suggest that benzofuran derivatives exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi .

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as tubulin polymerization disruption and induction of apoptosis .

- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways, possibly by interacting with cyclooxygenase enzymes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, affecting cell signaling and function.

- Receptor Interaction : It can bind to specific receptors, leading to altered cellular responses.

- Gene Expression Modulation : The compound may influence the expression of genes related to inflammation, cell growth, and apoptosis.

Anticancer Activity

A pivotal study demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. Notably:

- Cell Lines Tested : BT-474 (breast), HeLa (cervical), MCF-7 (breast), and NCI-H460 (lung).

- Cytotoxicity Results : The compound showed an IC50 value of 0.99 µM against the BT-474 cell line, indicating strong anticancer potential .

Antimicrobial Properties

In vitro studies have reported significant antimicrobial activity against several strains:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacteria | 0.78 - 3.12 µg/mL |

| Fungi | Effective against common strains |

The presence of specific substituents on the benzofuran core enhances these activities, highlighting the importance of structural modifications in developing effective antimicrobial agents .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been linked to its ability to inhibit cyclooxygenase enzymes. This inhibition reduces the production of pro-inflammatory mediators, making it a candidate for further development in treating inflammatory diseases .

Case Study 1: Cancer Treatment

A study conducted on rodents with induced tumors demonstrated that treatment with this compound resulted in significant tumor reduction. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase, emphasizing its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In a comparative study involving various benzofuran derivatives, this compound showed superior antimicrobial activity against resistant strains of bacteria compared to traditional antibiotics, suggesting its potential role in addressing antibiotic resistance .

Q & A

Q. What synthetic strategies are recommended for N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves coupling 1-benzofuran-2-carboxylic acid derivatives with 2-ethoxyaniline. A multi-step approach may include: (i) Preparation of benzofuran-2-carbonyl chloride via thionyl chloride activation. (ii) Amide bond formation using reflux conditions in acetonitrile with a base (e.g., triethylamine) to neutralize HCl byproducts. This method is analogous to the synthesis of N-(2-nitrophenyl)furan-2-carboxamide, where equimolar reagents were refluxed for 3 hours .

- Optimization : Vary catalysts (e.g., Pd-mediated C-H activation for regioselective coupling ), solvent polarity, and temperature. Monitor reaction progress via TLC or HPLC.

Q. How is structural characterization of the compound performed to confirm purity and conformation?

- Methodological Answer : Use a combination of: (i) X-ray crystallography to resolve planar amide conformations and dihedral angles between aromatic rings (e.g., as in N-(2-nitrophenyl)furan-2-carboxamide, where planarity deviations were linked to intramolecular H-bonding ). (ii) IR spectroscopy to confirm amide N-H stretches (~3310 cm⁻¹) and carbonyl vibrations. (iii) NMR (¹H/¹³C) to analyze substituent effects on aromatic protons and confirm ethoxy group integration .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer : (i) Radioligand binding assays to assess affinity for α7 nicotinic acetylcholine receptors (α7 nAChR), a target for cognitive enhancers. Compare displacement curves with reference agonists like PNU-282987 . (ii) Cell-based calcium flux assays using HEK-293 cells transfected with α7 nAChR to measure functional activation .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate cognitive enhancement effects?

- Methodological Answer : (i) Rodent models : Use the Morris water maze or novel object recognition (NOR) tests. In studies of similar α7 nAChR agonists, doses of 0.1–3 mg/kg (i.p. or p.o.) improved working memory in rats . (ii) Controls : Include vehicle-treated groups and reference compounds (e.g., donepezil for cholinergic effects). (iii) Statistical rigor : Employ cross-over designs to mitigate inter-subject variability and use ANOVA with post-hoc tests .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : (i) Standardize purity : Use HPLC (≥95% purity, as in ) to eliminate batch variability . (ii) Control assay conditions : Differences in cell lines (e.g., SH-SY5Y vs. HEK-293) or buffer pH can alter receptor binding. Replicate assays under identical conditions. (iii) Structural analogs : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using SAR studies .

Q. How does the compound’s interaction with α7 nAChR compare to other agonists in mechanistic studies?

- Methodological Answer : (i) Binding kinetics : Perform Schild analysis to determine competitive vs. allosteric modulation. For example, Boess et al. (2007) demonstrated that benzofuran-2-carboxamide derivatives exhibit partial agonism with EC₅₀ values <1 μM . (ii) Downstream signaling : Measure ERK1/2 phosphorylation or CREB activation in hippocampal slices to link receptor activation to synaptic plasticity .

Q. What computational methods support the prediction of metabolic stability and toxicity?

- Methodological Answer : (i) ADMET prediction : Use tools like SwissADME to evaluate logP (lipophilicity) and CYP450 inhibition risks. (ii) Docking simulations : Map the compound’s binding pose to α7 nAChR (PDB ID: 7KO7) to identify critical residues (e.g., Trp-55, Tyr-93) for hydrogen bonding .

Notes for Experimental Design

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the ethoxy group.

- Bioactivity : Include pharmacokinetic profiling (e.g., plasma half-life via LC-MS) to correlate exposure with cognitive effects.

- Ethical compliance : Adhere to ARRIVE guidelines for animal studies and validate negative results with orthogonal assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.